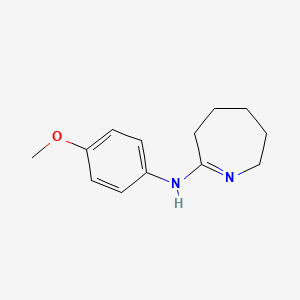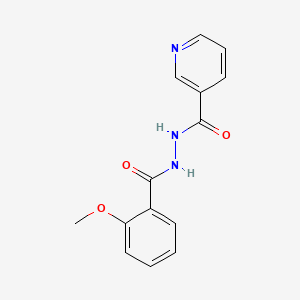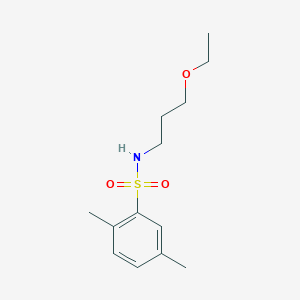![molecular formula C15H11FIN3O2 B14951047 N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)
N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the hydrazine derivative, followed by the introduction of the fluorophenyl and iodophenyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the hydrazino group allows for oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.
Substitution: The fluorine and iodine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorophenyl and iodophenyl derivatives, such as N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide . Compared to these compounds, N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE exhibits unique reactivity and binding properties due to the specific positioning of the fluorine and iodine atoms.
This detailed article provides a comprehensive overview of N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H11FIN3O2 |
|---|---|
Poids moléculaire |
411.17 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-N'-[(E)-(2-iodophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H11FIN3O2/c16-11-5-3-6-12(8-11)19-14(21)15(22)20-18-9-10-4-1-2-7-13(10)17/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
Clé InChI |
LIQCANQRVYUYDW-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F)I |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)


![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)


![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![4-chloro-N-((E)-2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B14951056.png)

